N-[(1R,3S)-3-(cyclooctylcarbamoyl)cyclopentyl]-3-hydroxybenzamide
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Overview
Description
N-[(1R,3S)-3-(cyclooctylcarbamoyl)cyclopentyl]-3-hydroxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a cyclooctylcarbamoyl group attached to a cyclopentyl ring, which is further connected to a hydroxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,3S)-3-(cyclooctylcarbamoyl)cyclopentyl]-3-hydroxybenzamide typically involves multiple steps, starting with the preparation of the cyclooctylcarbamoyl intermediate. This intermediate is then reacted with a cyclopentyl derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,3S)-3-(cyclooctylcarbamoyl)cyclopentyl]-3-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxybenzamide moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the cyclooctylcarbamoyl can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-[(1R,3S)-3-(cyclooctylcarbamoyl)cyclopentyl]-3-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1R,3S)-3-(cyclooctylcarbamoyl)cyclopentyl]-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,3S)-3-(cyclooctylcarbamoyl)cyclopentyl]-3-methoxybenzamide
- N-[(1R,3S)-3-(cyclooctylcarbamoyl)cyclopentyl]-3-aminobenzamide
Uniqueness
N-[(1R,3S)-3-(cyclooctylcarbamoyl)cyclopentyl]-3-hydroxybenzamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(1R,3S)-3-(cyclooctylcarbamoyl)cyclopentyl]-3-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c24-19-10-6-7-15(14-19)20(25)23-18-12-11-16(13-18)21(26)22-17-8-4-2-1-3-5-9-17/h6-7,10,14,16-18,24H,1-5,8-9,11-13H2,(H,22,26)(H,23,25)/t16-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYYTHPMZCJFDH-FUHWJXTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCC(C2)NC(=O)C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CCC1)NC(=O)[C@H]2CC[C@H](C2)NC(=O)C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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